4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
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Overview
Description
Reagents: 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-one, 2,6-dimethylmorpholine.
Conditions: Nucleophilic substitution reaction.
Product: 4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core. This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitriles or amides under acidic or basic conditions .
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Step 1: Synthesis of Thienopyrimidine Core
Reagents: Thiophene-2-carboxamide, formic acid.
Conditions: Heating under reflux.
Product: Thieno[2,3-d]pyrimidin-4-one.
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Step 2: Bromination
Reagents: Thieno[2,3-d]pyrimidin-4-one, bromine.
Conditions: Room temperature.
Product: 5-Bromothieno[2,3-d]pyrimidin-4-one.
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Step 3: Coupling with 4-Bromophenyl Group
Reagents: 5-Bromothieno[2,3-d]pyrimidin-4-one, 4-bromophenylboronic acid, palladium catalyst.
Conditions: Suzuki coupling reaction.
Product: 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-one.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Sodium azide, potassium thiocyanate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido derivatives, thiocyanate derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
- 4-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine
Uniqueness
Compared to similar compounds, 4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s biological activity and selectivity.
Properties
IUPAC Name |
4-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c1-11-7-22(8-12(2)23-11)17-16-15(9-24-18(16)21-10-20-17)13-3-5-14(19)6-4-13/h3-6,9-12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZRPRBCVXOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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